molecular formula C17H15Cl2N3O6 B15019853 2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15019853
M. Wt: 428.2 g/mol
InChI Key: QJOKRBZOPQXYBP-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

The synthesis of 2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,4-dichloro-6-nitrophenol with acetohydrazide under controlled conditions to form the hydrazone intermediate. This intermediate is then reacted with 2,3-dimethoxybenzaldehyde to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with reagents such as sodium methoxide or potassium hydroxide.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new hydrazone derivatives

Scientific Research Applications

2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s nitro and phenoxy groups allow it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins or enzymes .

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide include:

Properties

Molecular Formula

C17H15Cl2N3O6

Molecular Weight

428.2 g/mol

IUPAC Name

2-(2,4-dichloro-6-nitrophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15Cl2N3O6/c1-26-14-5-3-4-10(16(14)27-2)8-20-21-15(23)9-28-17-12(19)6-11(18)7-13(17)22(24)25/h3-8H,9H2,1-2H3,(H,21,23)/b20-8+

InChI Key

QJOKRBZOPQXYBP-DNTJNYDQSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.